Bardoxolone methyl is classified as a semisynthetic triterpenoid. It acts as an activator of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses in cells. This compound is being developed for the treatment of conditions such as chronic kidney disease, diabetic kidney disease, and pulmonary arterial hypertension associated with connective tissue diseases .
The synthesis of bardoxolone methyl involves several steps that can vary based on the specific protocols used. The process generally begins with the extraction of oleanolic acid from natural sources followed by chemical modifications. Key steps in the synthesis include:
Specific technical parameters such as temperature, reaction time, and catalysts can significantly influence yield and purity, although detailed methodologies are typically proprietary or found in specialized literature .
Bardoxolone methyl has a complex molecular structure characterized by its triterpenoid backbone. The molecular formula is with a molecular weight of 506.68 g/mol.
The three-dimensional conformation plays a critical role in its interaction with biological targets, particularly its ability to activate Nrf2 and inhibit inflammatory pathways .
Bardoxolone methyl participates in various chemical reactions that are essential for its pharmacological activity:
The mechanism of action of bardoxolone methyl primarily revolves around its role as an Nrf2 activator:
Bardoxolone methyl exhibits several notable physical and chemical properties:
Bardoxolone methyl has several promising applications in scientific research and clinical settings:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 141042-20-8
CAS No.: 916610-55-4